molecular formula C15H12BrNO3 B1205295 Bromfenac CAS No. 91714-94-2

Bromfenac

Cat. No. B1205295
CAS RN: 91714-94-2
M. Wt: 334.16 g/mol
InChI Key: ZBPLOVFIXSTCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye . It is available only with a doctor’s prescription .


Synthesis Analysis

The synthesis of Bromfenac involves adding o-aminophenylacetic acid into a solvent, adding acetic anhydride for reaction at room temperature, and slowly adding a reaction auxiliary agent to generate a mixed solution containing an intermediate .


Molecular Structure Analysis

Bromfenac has a molecular formula of C15H12BrNO3 . Its molecular weight is 334.17 . It has a structural resemblance with Diclofenac sodium .


Chemical Reactions Analysis

A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution .


Physical And Chemical Properties Analysis

Bromfenac Sodium has a molecular weight of 356.15 and is soluble in DMSO at 50 mg/mL .

Scientific Research Applications

Hepatotoxicity Studies

Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID), has been linked to severe hepatotoxicity. Fontana et al. (1999) described four cases where bromfenac led to acute liver failure, requiring liver transplantation in three cases and resulting in one death. These findings highlighted the risks of bromfenac hepatotoxicity, particularly with prolonged use, and underscored the need for careful monitoring and possibly discontinuing its use in the medical community (Fontana et al., 1999).

Pharmacokinetics and Pharmacodynamics

Skjodt and Davies (1999) explored the pharmacokinetics and pharmacodynamics of bromfenac, noting its rapid plasma concentration peak and extensive binding to plasma albumin. The study provided insights into the linear relationship between plasma concentration and dosage, as well as the impact of renal and hepatic diseases on bromfenac's disposition kinetics (Skjodt & Davies, 1999).

Ophthalmic Applications

A significant body of research has investigated bromfenac's efficacy in ophthalmology. Rovere et al. (2016) demonstrated that topical bromfenac effectively reduced retinal gliosis and inflammation following optic nerve crush in an animal model, indicating its potential in treating retinal injuries (Rovere et al., 2016). Schechter (2019) reviewed various clinical studies where bromfenac formulations were used for ocular conditions beyond cataract surgery, such as macular edema and inflammation related to age-related macular degeneration, highlighting its versatility and safety in different ophthalmic applications (Schechter, 2019).

Bioactivation and Toxicity

Driscoll, Yadav, and Shah (2018) investigated the bioactivation of bromfenac, focusing on its metabolism to reactive intermediates. This study contributed to understanding the drug's hepatotoxicity and highlighted the need for further research into the mechanisms of bromfenac's adverse effects (Driscoll, Yadav, & Shah, 2018).

Safety And Hazards

Bromfenac is a moderate to severe irritant to the skin and eyes. If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .

Future Directions

Bromfenac is commonly used to treat postoperative inflammation and pain following cataract surgery . It is also used for conditions other than cataract surgery or pseudophakic CME . Additional studies are warranted to further define the potential role of bromfenac ophthalmic solution in clinical practice .

properties

IUPAC Name

2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPLOVFIXSTCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91714-93-1 (Na salt)
Record name Bromfenac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040655
Record name Bromfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromfenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.26e-02 g/L
Record name Bromfenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure.
Record name Bromfenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bromfenac

CAS RN

91714-94-2
Record name Bromfenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91714-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromfenac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromfenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromfenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromfenac
Reactant of Route 2
Reactant of Route 2
Bromfenac
Reactant of Route 3
Bromfenac
Reactant of Route 4
Reactant of Route 4
Bromfenac
Reactant of Route 5
Bromfenac
Reactant of Route 6
Bromfenac

Citations

For This Compound
5,330
Citations
L Goldkind, L Laine - Pharmacoepidemiology and drug safety, 2006 - Wiley Online Library
… drugs (bromfenac, … (bromfenac, ibufenac) for possible hepatocellular jaundice as well. This article will review the data available from a systematic review of clinical trials of bromfenac, …
Number of citations: 179 onlinelibrary.wiley.com
H Cho, KJ Wolf, EJ Wolf - Clinical Ophthalmology, 2009 - Taylor & Francis
Recently, several new ophthalmic NSAID products have been introduced for commercial use in the United States. The purpose of this review is to briefly overview the ophthalmic …
Number of citations: 144 www.tandfonline.com
LB Sheiner - Clinical Pharmacology & Therapeutics, 1994 - Wiley Online Library
… article presents that new approach and applies it to the bromfenac data. The approach begins with a subjectspecific kinetic-dynamic model for (bromfenac) analgesia and embeds it in a …
Number of citations: 152 ascpt.onlinelibrary.wiley.com
ED Donnenfeld, EJ Holland, RH Stewart, JA Gow… - Ophthalmology, 2007 - Elsevier
… (bromfenac) versus 5 days (placebo) (P<0.0001). Numbers of most ocular adverse events were lower for the bromfenac … in a lower percentage of subjects for bromfenac (2.5%) versus …
Number of citations: 110 www.sciencedirect.com
NM Skjodt, NM Davies - Clinical pharmacokinetics, 1999 - Springer
… is glucuronidated at the carboxyl group to form bromfenac glucuronide.[9] Bromfenac … single dose of [14C]bromfenac sodium,[9] unchanged bromfenac was the only component found in …
Number of citations: 35 link.springer.com
T Walters, M Raizman, P Ernest, J Gayton… - Journal of Cataract & …, 2007 - Elsevier
PURPOSE: To evaluate the aqueous humor concentrations and cyclooxygenase (COX) inhibitory activities of nepafenac, amfenac, ketorolac, and bromfenac after topical ocular …
Number of citations: 181 www.sciencedirect.com
L David Waterbury, D Silliman… - Current medical research …, 2006 - Taylor & Francis
… The findings of the present report suggest that bromfenac sodium is a potent … bromfenac 0.09% for ocular inflammation following cataract surgery31. The relative selectivity of bromfenac …
Number of citations: 136 www.tandfonline.com
…, Bromfenac Ophthalmic Solution 0.09 … - Journal of ocular …, 2007 - liebertpub.com
Study Objective: The aim of this study was to evaluate the systemic safety of a commercially available bromfenac ophthalmic solution 0.09% for the treatment of postoperative …
Number of citations: 34 www.liebertpub.com
J Jones, P Francis - Expert opinion on pharmacotherapy, 2009 - Taylor & Francis
… The comfort and reduced frequency of use offered by bromfenac would be … of bromfenac over other NSAIDs by many physicians. However, head-to-head trials comparing bromfenac …
Number of citations: 77 www.tandfonline.com
M Miyanaga, T Miyai, R Nejima… - Acta …, 2009 - Wiley Online Library
Purpose: This study compared the post‐cataract surgery anti‐inflammatory effects of topical treatment with 0.1% bromfenac, 0.1% betamethasone or both on postoperative anterior …
Number of citations: 80 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.